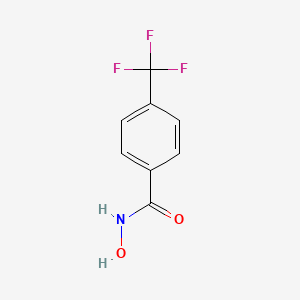

N-Hydroxy-4-(trifluoromethyl)benzamide

Descripción general

Descripción

N-Hydroxy-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure, which includes a hydroxyl group (-OH) at the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxamic acid derivative. The general reaction scheme is as follows:

Starting Material: 4-(trifluoromethyl)benzoic acid

Reagent: Hydroxylamine hydrochloride

Conditions: Acidic medium (e.g., HCl), reflux

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield

Actividad Biológica

N-Hydroxy-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzoic acid with hydroxylamine, followed by purification processes such as recrystallization or chromatography. The structural confirmation can be achieved using techniques like NMR and mass spectrometry.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, including:

- Human Lung Adenocarcinoma (A-549) : Significant cytotoxicity was observed with IC50 values indicating effective inhibition of cell proliferation.

- Breast Cancer (MCF-7) : The compound exhibited strong antiproliferative activity, suggesting its potential as a therapeutic agent in breast cancer treatment .

Table 1: Cytotoxicity Data of this compound Derivatives

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) showing effectiveness against:

- Staphylococcus aureus : MIC values around 0.98 µM were recorded.

- Mycobacterium tuberculosis : The compound demonstrated significant antimycobacterial activity with MICs ranging from 2 to 32 μM .

Table 2: Antimicrobial Activity of this compound

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanism : The compound appears to induce apoptosis in cancer cells through pathways involving cell shrinkage and chromatin condensation .

- Antimicrobial Mechanism : Its antimicrobial action may involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of this compound derivatives, researchers reported that specific modifications to the benzamide structure enhanced cytotoxicity against MCF-7 cells. The study utilized molecular docking simulations to predict binding affinities and interactions with target proteins involved in cancer progression, confirming the compound's potential as a lead candidate for further development .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria such as MRSA. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity in human cell lines, suggesting a favorable therapeutic index for clinical applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Histone Deacetylase (HDAC) Inhibition

One of the prominent applications of N-Hydroxy-4-(trifluoromethyl)benzamide is its role as an HDAC inhibitor. HDAC inhibitors are crucial in cancer therapy due to their ability to alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of this compound exhibit potent inhibitory activity against various HDAC isoforms, making them promising candidates for anticancer drug development .

Case Study:

A study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of HDAC activity. The structure-activity relationship (SAR) revealed that modifications to the trifluoromethyl group could enhance potency, suggesting avenues for further drug design .

Synthetic Organic Chemistry

2.1 Reactivity in Synthetic Pathways

This compound is employed as a reagent in various synthetic transformations. Its ability to act as a nucleophile allows it to participate in reactions such as nucleophilic substitutions and deaminations, which are vital in synthesizing complex organic molecules.

Table 1: Selected Reactions Involving this compound

Agricultural Applications

3.1 Herbicidal Activity

Research has indicated that compounds similar to this compound possess herbicidal properties, particularly against grassy weeds in cereal crops. The trifluoromethyl group enhances the biological activity, making these compounds effective as selective herbicides .

Case Study:

Field trials have shown that formulations containing this compound significantly reduce weed populations without harming crop yield, indicating its potential as a sustainable agricultural solution .

Propiedades

IUPAC Name |

N-hydroxy-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-5(2-4-6)7(13)12-14/h1-4,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNALIBYADVEBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343395 | |

| Record name | N-hydroxy-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40069-07-6 | |

| Record name | 4-(Trifluoromethyl)benzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40069-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-hydroxy-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.